molecular formula C15H13ClFNO B5402794 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide

Cat. No. B5402794
M. Wt: 277.72 g/mol
InChI Key: XPHSFSAGNONMNU-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide (CFPEB) is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, anxiety, and depression.

Mechanism of Action

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of mGluR5 has been shown to regulate a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has been shown to enhance the activity of mGluR5 in a dose-dependent manner, leading to increased synaptic plasticity and improved cognitive function in animal models. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has also been shown to reduce anxiety-like behaviors and exhibit antidepressant effects in animal models of anxiety and depression. However, the long-term effects of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide on the brain and other organ systems are not well understood.

Advantages and Limitations for Lab Experiments

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide is a potent and selective positive allosteric modulator of mGluR5, making it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide also has a relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide. These include investigating the long-term effects of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide on the brain and other organ systems, exploring the use of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide in combination with other drugs for the treatment of neurological and psychiatric disorders, and developing more potent and selective mGluR5 modulators based on the structure of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide. Overall, 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide represents a promising target for the development of novel therapies for a variety of neurological and psychiatric disorders.

Scientific Research Applications

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of schizophrenia and anxiety disorders. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has also been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

2-chloro-4-fluoro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17)9-14(13)16/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHSFSAGNONMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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